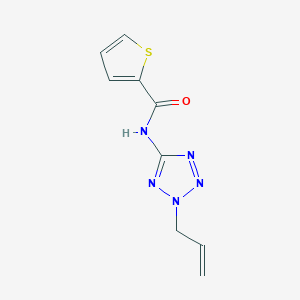
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide, also known as ATAC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ATAC is a tetrazole-based compound that is synthesized using a specific method, which will be discussed in detail in This compound has shown promising results in scientific research, particularly in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide works by inhibiting the enzyme CD73, which is responsible for the conversion of AMP to adenosine. This inhibition leads to an accumulation of AMP, which is then converted to ATP, resulting in increased levels of intracellular ATP. This increase in ATP levels leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and promoting cell survival.
生化和生理效应
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects, particularly in cancer cells. Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide induces cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cell proliferation. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of using N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in lab experiments is its potency and specificity. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has been shown to have potent antiproliferative effects on cancer cells, with minimal toxicity to normal cells. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is highly specific for CD73, making it an ideal tool for studying the role of CD73 in various biological processes. However, one of the main limitations of using N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in lab experiments is its solubility. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is poorly soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide. One of the most promising areas of research is its potential as an anticancer agent. Further studies are needed to determine the efficacy of N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in various types of cancer and to identify the optimal dosing regimen for clinical use. In addition, further studies are needed to determine the safety and toxicity of N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide in humans. Other potential areas of research for N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide include its potential as an anti-inflammatory agent, its role in regulating cellular energy metabolism, and its potential as a tool for studying the role of CD73 in various biological processes.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide, or N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide, is a compound that has shown promising results in scientific research, particularly in its potential as an anticancer and anti-inflammatory agent. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide works by inhibiting the enzyme CD73, leading to an accumulation of AMP and activation of the AMPK pathway. N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is a compound that has the potential to make significant contributions to the field of scientific research.
合成方法
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide involves a series of steps that begin with the reaction of 2-chlorothiophene with sodium azide to form 2-azidothiophene. This intermediate is then reacted with allyl bromide to form 2-allyl-2H-tetrazole-5-thiol. Finally, this compound is reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide.
科学研究应用
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research for N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide is its potential as an anticancer agent. Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has potent antiproliferative effects on cancer cells, particularly in breast cancer and lung cancer. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
属性
产品名称 |
N-(2-allyl-2H-tetraazol-5-yl)-2-thiophenecarboxamide |
|---|---|
分子式 |
C9H9N5OS |
分子量 |
235.27 g/mol |
IUPAC 名称 |
N-(2-prop-2-enyltetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H9N5OS/c1-2-5-14-12-9(11-13-14)10-8(15)7-4-3-6-16-7/h2-4,6H,1,5H2,(H,10,12,15) |
InChI 键 |
UDEVMHYZBYAULZ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CS2 |
规范 SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



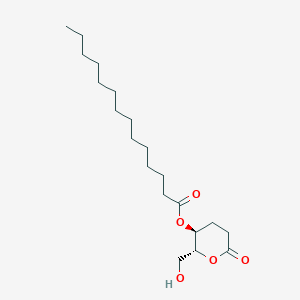
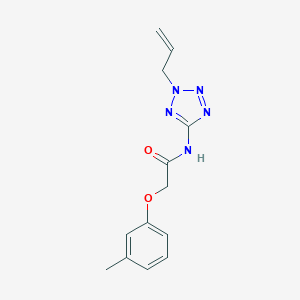
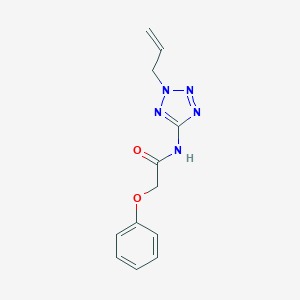
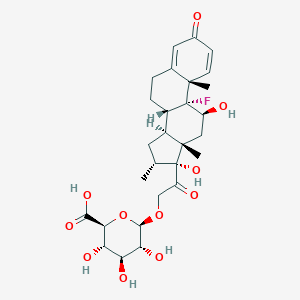
![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)
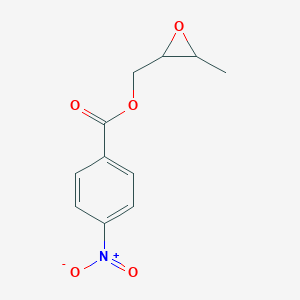
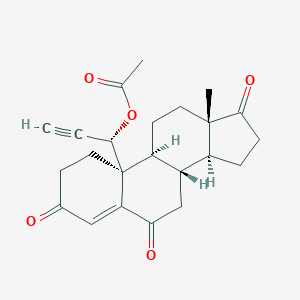
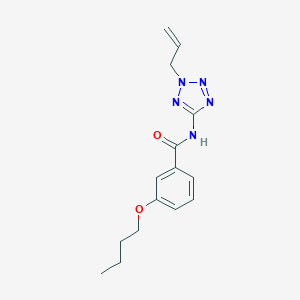
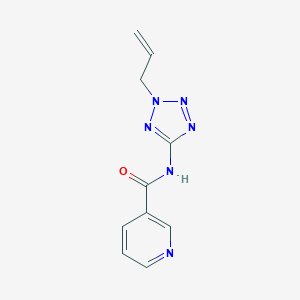
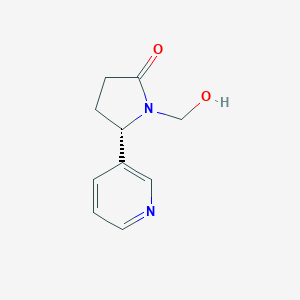
![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)
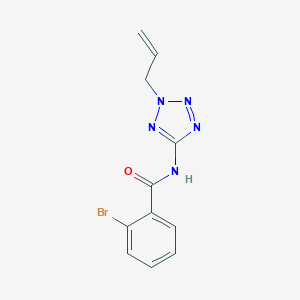
![11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one](/img/structure/B235277.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)